Naphthalene-1-sulfonic acid hydrate

説明

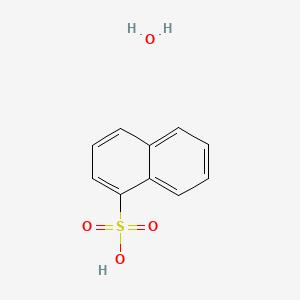

Naphthalene-1-sulfonic acid hydrate is an organic compound with the molecular formula C₁₀H₈O₃S·2H₂O. It is a colorless, water-soluble solid that is often available as the dihydrate form. This compound is one of two mono sulfonic acids of naphthalene, the other being naphthalene-2-sulfonic acid. This compound is primarily used in the production of dyes .

準備方法

Synthetic Routes and Reaction Conditions: Naphthalene-1-sulfonic acid hydrate can be synthesized through the sulfonation of naphthalene using concentrated sulfuric acid. The reaction typically involves heating naphthalene with sulfuric acid at elevated temperatures to introduce the sulfonic acid group at the 1-position of the naphthalene ring. The reaction conditions may vary, but a common method involves heating at around 60°C to achieve the desired product .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale sulfonation reactors where naphthalene is continuously fed into the reactor along with sulfuric acid. The reaction mixture is then cooled, and the product is crystallized out as the hydrate form. The crystallized product is filtered, washed, and dried to obtain the final compound .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form various oxidation products, including naphthoquinones.

Reduction: Reduction of this compound can lead to the formation of naphthalenethiol.

Substitution: The compound can undergo further sulfonation to form disulfonic acids, such as 1,5-naphthalene-disulfonic acid.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as triphenylphosphine are used for reduction reactions.

Substitution: Sulfuric acid is used for further sulfonation reactions.

Major Products Formed:

1-Naphthol: Formed by fusion with sodium hydroxide followed by acidification.

1,5-Naphthalene-disulfonic acid: Formed by further sulfonation.

1-Naphthalenethiol: Formed by reduction with triphenylphosphine.

科学的研究の応用

Analytical Chemistry

Naphthalene-1-sulfonic acid hydrate is utilized in analytical chemistry for various purposes:

- Chromatography : It serves as a reagent in chromatographic techniques, enhancing the separation of compounds due to its sulfonic group, which can interact with different analytes.

- Spectrophotometry : The compound is used to develop colorimetric assays where it acts as a chromogenic agent, aiding in the detection and quantification of specific substances.

Cell Biology

In cell biology, this compound has significant applications:

- Cell Culture : It is used to modify cell culture media, promoting the growth of specific cell types by influencing pH and ionic strength.

- Fluorescent Probes : The compound is employed in fluorescence microscopy as a hydrophobic polarity-sensitive dye, allowing researchers to monitor conformational changes in cell membranes and proteins.

Material Science

This compound plays a role in materials science:

- Polymer Synthesis : It is used as a dispersing agent in the synthesis of polymers, improving the homogeneity of polymer blends and enhancing their mechanical properties.

- Surfactant Applications : The compound's surfactant properties make it useful in formulating detergents and cleaning agents, where it helps reduce surface tension and improve wetting.

Case Study 1: Use in Chromatography

A study demonstrated that this compound significantly improved the resolution of complex mixtures in high-performance liquid chromatography (HPLC). By modifying the mobile phase with this compound, researchers achieved better separation of aromatic compounds compared to traditional methods.

Case Study 2: Cell Membrane Studies

In research focused on cellular dynamics, this compound was utilized as a fluorescent probe to study membrane fluidity. The results indicated that variations in membrane composition could be effectively monitored using this compound, providing insights into cellular behavior under different environmental conditions.

Table 1: Comparison of Applications

| Application Area | Specific Use | Benefits |

|---|---|---|

| Analytical Chemistry | Chromatography | Enhanced separation of compounds |

| Spectrophotometry | Improved detection sensitivity | |

| Cell Biology | Cell Culture | Promotes growth of specific cell types |

| Fluorescent Probes | Monitors conformational changes | |

| Material Science | Polymer Synthesis | Improves homogeneity |

| Surfactant Applications | Reduces surface tension |

作用機序

The mechanism of action of naphthalene-1-sulfonic acid hydrate involves its ability to interact with various molecular targets and pathways. In biological systems, it can act as a substrate for enzymes involved in sulfonation and desulfonation reactions. The sulfonic acid group allows it to participate in hydrogen bonding and electrostatic interactions, which can influence its reactivity and binding affinity with other molecules .

類似化合物との比較

Naphthalene-2-sulfonic acid: Another mono sulfonic acid of naphthalene, more stable than naphthalene-1-sulfonic acid.

1,5-Naphthalene-disulfonic acid: A disulfonic acid derivative formed by further sulfonation of naphthalene-1-sulfonic acid.

1-Naphthol: A hydroxylated derivative formed by fusion with sodium hydroxide.

Uniqueness: Naphthalene-1-sulfonic acid hydrate is unique due to its specific sulfonation at the 1-position, which imparts distinct chemical properties and reactivity compared to its isomer, naphthalene-2-sulfonic acid. Its ability to form hydrates also distinguishes it from other sulfonic acid derivatives .

生物活性

Naphthalene-1-sulfonic acid hydrate (CAS No. 6036-48-2) is an aromatic sulfonic acid derivative that has garnered attention in various biological and industrial applications. This compound exhibits a range of biological activities, particularly in plant physiology, microbial interactions, and potential therapeutic uses. This article provides a detailed examination of its biological activity, supported by research findings, case studies, and data tables.

Molecular Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₈O₃S |

| Molecular Weight | 208.23 g/mol |

| Melting Point | 89°C to 91°C (dried) |

| Solubility | Freely soluble in water |

This compound is characterized by its sulfonic group attached to a naphthalene ring, contributing to its solubility and reactivity in biological systems.

1. Plant Growth Regulation

This compound has been studied for its effects on plant growth and development. It has been shown to influence physiological processes such as stomatal closure and thiol accumulation, which are crucial for plant stress responses.

Case Study: Foliar Application Effects

A recent study highlighted that foliar applications of sulfur-containing compounds, including naphthalene derivatives, can enhance plant tolerance to abiotic stresses such as drought and salinity. The application resulted in increased levels of osmo-protectants and antioxidant enzymes in treated plants, indicating improved stress resilience .

2. Antimicrobial Properties

Research indicates that naphthalene-1-sulfonic acid derivatives possess antimicrobial properties. These compounds have been evaluated against various pathogens, demonstrating effectiveness in inhibiting bacterial growth.

Findings from Research

A study involving the synthesis of naphthalene sulfonic acid complexes showed that these compounds exhibited significant antibacterial activity against common pathogens, making them potential candidates for agricultural biocontrol agents .

3. Industrial Applications

This compound is utilized in various industrial applications, particularly as a dispersant and a dyeing agent in textiles. Its ability to interact with organic dyes enhances the efficiency of dyeing processes while reducing environmental impact.

Table: Summary of Biological Activities

特性

IUPAC Name |

naphthalene-1-sulfonic acid;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O3S.H2O/c11-14(12,13)10-7-3-5-8-4-1-2-6-9(8)10;/h1-7H,(H,11,12,13);1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCNHVBSAFCNMBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)O.O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80722334 | |

| Record name | Naphthalene-1-sulfonic acid--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80722334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6036-48-2 | |

| Record name | Naphthalene-1-sulfonic acid--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80722334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。